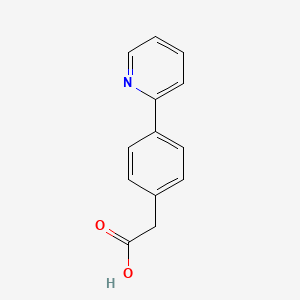

(4-Pyridin-2-YL-phenyl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-pyridin-2-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAUORDXNFURBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333426 | |

| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51061-67-7 | |

| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Pyridin-2-YL-phenyl)-acetic acid: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Pyridin-2-YL-phenyl)-acetic acid is a heterocyclic carboxylic acid derivative with a biphenyl-like structure, where one of the phenyl rings is replaced by a pyridine moiety. This structural motif is of significant interest in medicinal chemistry, as it is found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as a potential modulator of inflammatory pathways.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem |

| Molecular Weight | 213.23 g/mol | PubChem |

| CAS Number | 51061-67-7 | PubChem |

| Appearance | Brown solid | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

| IUPAC Name | 2-(4-(pyridin-2-yl)phenyl)acetic acid | PubChem |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O | PubChem |

| InChI | InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | PubChem |

| Computed XLogP3-AA | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 213.078978 g/mol | PubChem |

| Topological Polar Surface Area | 50.2 Ų | PubChem |

Synthesis

A common and effective method for the synthesis of this compound and its derivatives is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound.

Experimental Protocol: Suzuki Coupling for the Synthesis of this compound (Representative)

This protocol is a representative example based on the synthesis of similar compounds and may require optimization for this specific molecule.

Materials:

-

4-Bromophenylacetic acid

-

2-Pyridinylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromophenylacetic acid (1 equivalent) and 2-pyridinylboronic acid (1.2 equivalents) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

-

Add an aqueous solution of potassium carbonate (2 equivalents).

-

Deoxygenate the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Biological Activity and Signaling Pathway

The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential to inhibit enzymes involved in the inflammatory cascade. Specifically, this class of compounds is investigated for its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and/or microsomal prostaglandin E synthase-1 (mPGES-1).

The Arachidonic Acid Cascade and Potential Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. This is followed by a series of enzymatic reactions that produce prostaglandins, key mediators of inflammation, pain, and fever.

-

Phospholipase A₂ (PLA₂): Upon cell stimulation, PLA₂ cleaves membrane phospholipids to release arachidonic acid.

-

Cyclooxygenase (COX): COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation.

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): This terminal synthase specifically converts PGH₂ to prostaglandin E₂ (PGE₂), a major pro-inflammatory prostaglandin.

This compound and its analogues are hypothesized to act as competitive inhibitors of the active sites of COX enzymes or mPGES-1, thereby reducing the production of pro-inflammatory prostaglandins.

Caption: The arachidonic acid cascade and points of potential inhibition.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against COX-1 and COX-2.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin or celecoxib (positive controls)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for PGE₂ quantification

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

-

Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37 °C for a specific duration (e.g., 10-20 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a solution of a non-steroidal anti-inflammatory drug).

-

Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound represents a molecule of interest for researchers in the fields of medicinal chemistry and pharmacology. Its chemical structure suggests the potential for development into novel anti-inflammatory and analgesic agents. The synthetic route via Suzuki coupling is a well-established and versatile method for its preparation. Further investigation into its specific biological activity, particularly its inhibitory profile against COX and mPGES-1 enzymes, is warranted to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for such future research endeavors.

(4-Pyridin-2-YL-phenyl)-acetic acid CAS number 51061-67-7

An In-depth Technical Guide to (4-Pyridin-2-YL-phenyl)-acetic acid (CAS: 51061-67-7)

Abstract

This compound, with CAS number 51061-67-7, is a heterocyclic building block of significant interest in medicinal chemistry and material science. Its structure, which combines a phenylacetic acid moiety with a pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of functionalized molecules. This document provides a comprehensive technical overview of its known properties, potential applications, and synthetic considerations, tailored for professionals in research and development. It consolidates available data on its physicochemical characteristics and highlights its role as a key starting material for creating novel therapeutic agents and advanced materials.

Physicochemical Properties

This compound is typically supplied as a solid.[1] Its core identity and physical state are well-defined, although comprehensive data on properties like melting point, boiling point, and solubility are not widely published. The key identifiers and characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 51061-67-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2][4][5] |

| Molecular Weight | 213.24 g/mol | [1] |

| IUPAC Name | 2-(4-pyridin-2-ylphenyl)acetic acid | [2] |

| Synonyms | 4-(2'-Pyridyl)phenylacetic acid | [1][6] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (Assay) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Logical Workflow

While this compound is commercially available as a research chemical, detailed experimental protocols for its synthesis are not extensively documented in publicly accessible literature. However, a logical and common approach for its synthesis involves a cross-coupling reaction, such as the Suzuki coupling. This method is a cornerstone of modern organic synthesis for creating biaryl systems.

A plausible synthetic workflow would involve coupling a protected 4-halophenylacetic acid derivative with a suitable pyridine-2-boronic acid or ester, followed by deprotection. This strategy offers a reliable pathway to the target molecule.

Caption: Proposed general synthetic workflow for this compound.

Applications in Research and Development

The utility of this compound stems from its bifunctional nature, offering reactive sites at both the carboxylic acid group and the pyridine ring. This makes it a valuable intermediate in several high-value research and development sectors.[1]

-

Pharmaceutical Development : It serves as a crucial building block for synthesizing more complex molecules with potential therapeutic value. Its structure is found in scaffolds targeting neurological disorders and is explored for creating novel anti-inflammatory and analgesic agents.[1]

-

Agrochemicals : The compound is utilized in the development of new agrochemicals, including effective herbicides and pesticides.[1]

-

Material Science : Researchers are exploring its use in creating advanced materials, such as specialized polymers and coatings that may exhibit enhanced thermal stability and chemical resistance.[1]

-

Biochemical and Analytical Research : It functions as a tool compound in studies of enzyme interactions and metabolic pathways and is used in the development of new analytical methods.[1]

The following diagram illustrates the central role of this compound as a precursor in various application streams.

Caption: Applications of this compound as a core intermediate.

Biological Activity and Pharmacokinetics

There is limited publicly available information on the specific biological activity or pharmacokinetic profile of this compound itself. Its primary role is that of a precursor or intermediate. The biological properties of interest typically arise after its modification into more complex final products, such as amides or esters.

For instance, studies on related structures like 2-phenyl-N-(pyridin-2-yl)acetamides have shown potential antimycobacterial activity, but this activity is a feature of the amide derivative, not the parent acetic acid.[7] Any evaluation of biological function should be directed at the final compounds synthesized from this intermediate rather than the intermediate itself.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis or use of this compound are proprietary to the manufacturers and researchers who utilize it. However, a general protocol for a reaction involving its carboxylic acid group, such as amide bond formation, is provided for illustrative purposes.

Illustrative Protocol: General Amide Synthesis

Disclaimer: This is a generalized procedure and must be adapted and optimized for specific substrates and scales. Appropriate safety precautions must be taken.

-

Reagent Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane or Dimethylformamide).

-

Activation : Add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Amine Addition : Add the desired primary or secondary amine (1.0-1.2 equivalents) to the activated mixture.

-

Reaction : Allow the reaction to stir at room temperature. Monitor the progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Work-up and Purification : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired amide.

Safety and Handling

As with any laboratory chemical, this compound should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For specific safety, hazard, and disposal information, users must consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored under recommended conditions, typically at 0-8 °C, to ensure its stability.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H11NO2 | CID 504301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 51061-67-7 [chemicalbook.com]

- 4. 51061-67-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. 51061-67-7 | this compound - Capot Chemical [capotchem.com]

- 6. This compound | 51061-67-7 [amp.chemicalbook.com]

- 7. publications.cuni.cz [publications.cuni.cz]

(4-Pyridin-2-YL-phenyl)-acetic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the contextual biological significance of (4-Pyridin-2-YL-phenyl)-acetic acid. This molecule serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Molecular Data

This compound is a biaryl compound featuring a pyridine ring linked to a phenylacetic acid moiety. Its chemical and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |

| Molecular Weight | 213.24 g/mol | [1] |

| IUPAC Name | 2-(4-(pyridin-2-yl)phenyl)acetic acid | [1] |

| CAS Number | 51061-67-7 | [1] |

| Appearance | Brown solid | |

| Synonyms | 4-(2'-Pyridyl)phenylacetic acid | [1] |

Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The proposed synthetic pathway involves the coupling of a pyridine-containing boronic acid derivative with a phenylacetic acid derivative bearing a leaving group, or vice-versa. A plausible and commonly employed strategy is the coupling of 2-bromopyridine with a phenylacetic acid boronic ester.

Reaction Scheme:

-

Reactants: 2-Bromopyridine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid (a boronic ester of phenylacetic acid).

-

Catalyst: A Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid derivative.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.

Detailed Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the boronic acid derivative (1.2 equivalents), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 equivalents). The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Addition of Reactants: 2-Bromopyridine (1.0 equivalent) and the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) are added to the flask via syringe.

-

Reaction Conditions: The reaction mixture is heated with vigorous stirring to a temperature typically ranging from 80°C to 100°C. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Role in Drug Discovery and Development

While this compound itself may not be the final active pharmaceutical ingredient (API), its structural motif is of significant interest in medicinal chemistry. It is frequently employed as a key intermediate in the synthesis of more complex molecules, particularly in the search for novel anti-inflammatory and analgesic drugs.[1]

One of the prominent areas where this scaffold is utilized is in the development of selective Cyclooxygenase-2 (COX-2) inhibitors.[3][4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 can provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[3][6] The pyridine-phenylacetic acid core can be systematically modified to optimize binding affinity and selectivity for the COX-2 enzyme's active site.

Below is a diagram illustrating the logical workflow of utilizing this compound as a scaffold in a drug discovery program targeting COX-2.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H11NO2 | CID 504301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of (4-Pyridin-2-YL-phenyl)-acetic acid, a valuable building block in pharmaceutical and agrochemical research.[1] The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by a straightforward ester hydrolysis to yield the final carboxylic acid. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate replication and adaptation in a laboratory setting.

Strategic Approach: A Two-Step Synthesis

The synthesis of this compound is efficiently achieved through a two-step process:

-

Suzuki-Miyaura Cross-Coupling: This key step involves the palladium-catalyzed reaction between a 2-halopyridine (e.g., 2-bromopyridine) and an appropriately substituted phenylboronic acid derivative (e.g., ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate). This reaction forms the crucial carbon-carbon bond between the pyridine and phenyl rings, yielding the ester precursor, ethyl (4-(pyridin-2-yl)phenyl)acetate.

-

Ester Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to afford the desired this compound.

This approach offers several advantages, including the use of commercially available starting materials, mild reaction conditions, and generally good to high yields.[2]

Experimental Protocols

Step 1: Synthesis of Ethyl (4-(pyridin-2-yl)phenyl)acetate via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

| Reagent | Molar Equiv. |

| 2-Bromopyridine | 1.0 |

| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | 1.1 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | 0.03 |

| Potassium Carbonate (K2CO3) | 2.0 |

| 1,4-Dioxane (degassed) | - |

| Water (degassed) | - |

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-bromopyridine (1.0 equiv), ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (1.1 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).[4] Subsequently, add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.[2]

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.[4]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure ethyl (4-(pyridin-2-yl)phenyl)acetate.[2]

Expected Yield: Based on similar Suzuki-Miyaura couplings of 2-substituted pyridines, yields can range from modest to good (approximately 40-80%).[5]

Step 2: Hydrolysis of Ethyl (4-(pyridin-2-yl)phenyl)acetate

Reaction Scheme:

Caption: Hydrolysis of the ester intermediate.

Materials:

| Reagent | Molar Equiv. |

| Ethyl (4-(pyridin-2-yl)phenyl)acetate | 1.0 |

| Sodium Hydroxide (NaOH) | 1.5 - 2.0 |

| Methanol | - |

| Water | - |

| Hydrochloric Acid (HCl), concentrated | - |

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl (4-(pyridin-2-yl)phenyl)acetate (1.0 equiv) in a mixture of methanol and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equiv) to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction's completion by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If methanol was used as a co-solvent, remove it under reduced pressure.

-

Purification: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 5-6 with concentrated hydrochloric acid.

-

Isolation: Collect the precipitated this compound by vacuum filtration and wash the solid with cold water.

-

Drying: Dry the final product under vacuum.

Expected Yield: Hydrolysis of similar esters typically proceeds in high yield, often exceeding 90%.

Quantitative Data

The following table summarizes the key physical and chemical properties of the final product.

| Property | Value |

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 51061-67-7 |

| Appearance | Brown solid |

| Purity | ≥ 95% (Assay) |

Characterization Data

1H NMR (DMSO-d6, 500 MHz):

-

δ 12.3 (s, 1H): Carboxylic acid proton (-COOH).

-

δ 8.6-8.7 (m, 1H): Proton on the pyridine ring adjacent to the nitrogen.

-

δ 7.8-8.0 (m, 2H): Protons on the pyridine and phenyl rings.

-

δ 7.2-7.4 (m, 5H): Aromatic protons on the phenyl and pyridine rings.

-

δ 3.6 (s, 2H): Methylene protons of the acetic acid moiety (-CH2-).

13C NMR (DMSO-d6, 125 MHz):

-

δ ~173: Carbonyl carbon of the carboxylic acid.

-

δ ~155-150: Carbons of the pyridine ring.

-

δ ~140-120: Aromatic carbons of the phenyl and pyridine rings.

-

δ ~40: Methylene carbon of the acetic acid moiety.

Infrared (IR) Spectroscopy (KBr, cm-1):

-

~3000 (broad): O-H stretch of the carboxylic acid.

-

~1700 (strong): C=O stretch of the carboxylic acid.

-

~1600, 1580, 1470: C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS):

-

[M+H]+: Expected at m/z 214.08.

-

[M-H]-: Expected at m/z 212.07.

Workflow and Logical Relationships

The overall synthesis workflow can be visualized as a sequential process.

Caption: Overall synthesis workflow.

This detailed guide provides a solid foundation for the successful synthesis and characterization of this compound, empowering researchers in their drug discovery and development endeavors.

References

An In-depth Technical Guide to (4-Pyridin-2-YL-phenyl)-acetic acid

This technical guide provides a comprehensive overview of (4-Pyridin-2-YL-phenyl)-acetic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The document details its chemical structure, nomenclature, physicochemical properties, a representative synthetic protocol, and its role as a key intermediate for bioactive molecules.

Chemical Structure and Nomenclature

This compound is a bifunctional molecule incorporating a pyridine ring linked to a phenylacetic acid moiety. This unique combination of a basic heterocyclic unit and an acidic side-chain makes it a valuable building block in medicinal and materials chemistry.

Chemical Structure:

IUPAC Name: 2-(4-pyridin-2-ylphenyl)acetic acid[1]

Synonyms:

-

This compound

-

4-(2'-Pyridyl)phenylacetic acid

-

2-[4-(2-pyridyl)phenyl]acetic acid[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and material science, influencing factors such as solubility, absorption, and reactivity. The computed properties for 2-(4-pyridin-2-ylphenyl)acetic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 213.23 g/mol | PubChem[1] |

| Exact Mass | 213.078978594 Da | PubChem[1] |

| CAS Number | 51061-67-7 | PubChem[1] |

| Appearance | Brown solid | Chem-Impex[2] |

| XLogP3-AA | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 50.2 Ų | PubChem[1] |

| Complexity | 234 | PubChem[1] |

| Storage Conditions | Store at 0-8 °C | Chem-Impex[2] |

Synthesis and Experimental Protocols

The synthesis of 2-(4-pyridin-2-ylphenyl)acetic acid can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is one of the most versatile methods for forming carbon-carbon bonds between aromatic rings.[3][4] A plausible synthetic route involves the coupling of a pyridine-containing boronic acid derivative with a phenylacetic ester derivative, followed by hydrolysis.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example based on established methodologies for coupling 2-substituted pyridines with aryl halides.[3][5][6]

Step 1: Palladium-Catalyzed Cross-Coupling

-

Reactants Setup: To an oven-dried flask under an inert argon atmosphere, add methyl 4-bromophenylacetate (1 equivalent), 2-(tributylstannyl)pyridine or 2-pyridylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a suitable solvent like anhydrous dioxane or toluene.

-

Base Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (K₂CO₃ can also be used, 2-3 equivalents).[6]

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product, methyl 2-(4-pyridin-2-ylphenyl)acetate, using flash column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

-

Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Acidification: Quench the reaction and adjust the pH to ~4-5 with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 2-(4-pyridin-2-ylphenyl)acetic acid.

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of 2-(4-pyridin-2-ylphenyl)acetic acid using the Suzuki-Miyaura coupling reaction.

Caption: Synthetic workflow for 2-(4-pyridin-2-ylphenyl)acetic acid.

Biological and Industrial Relevance

2-(4-Pyridin-2-yl-phenyl)-acetic acid is a valuable intermediate compound, primarily utilized as a building block for more complex molecules in several key industries.

-

Pharmaceutical Development: This compound serves as a key precursor in the synthesis of novel therapeutic agents. Phenylacetic acid derivatives are known to possess anti-inflammatory properties.[7][8] The pyridine moiety is a common feature in many biologically active compounds, and its inclusion can modulate the pharmacological profile of the final drug candidate. Research indicates its utility in developing agents for treating neurological disorders and as potential anti-inflammatory and analgesic drugs.[2]

-

Agrochemical Chemistry: The structural features of this molecule are also relevant in the agrochemical sector. It is used in the formulation of effective herbicides and pesticides, where its chemical properties can contribute to enhanced efficacy and stability of the final product.[2]

-

Material Science and Analytical Chemistry: Beyond life sciences, this compound is explored for creating advanced polymers with enhanced thermal and chemical resistance. It also serves as a tool in biochemical research for studying enzyme interactions and in developing analytical methods for quality control.[2]

References

- 1. This compound | C13H11NO2 | CID 504301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (4-Pyridin-2-YL-phenyl)-acetic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Pyridin-2-YL-phenyl)-acetic acid, a versatile building block in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are provided, alongside a plausible synthetic route. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Core Compound Information

| Identifier | Value |

| IUPAC Name | 2-(4-(Pyridin-2-yl)phenyl)acetic acid |

| CAS Number | 51061-67-7[1][2] |

| Molecular Formula | C₁₃H₁₁NO₂[1][2] |

| Molecular Weight | 213.23 g/mol [2] |

| Appearance | Brown solid[1] |

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | Pyridinyl-H6 |

| ~8.00 | d | 2H | Phenyl-H2', H6' |

| ~7.80 | t | 1H | Pyridinyl-H4 |

| ~7.45 | d | 2H | Phenyl-H3', H5' |

| ~7.30 | t | 1H | Pyridinyl-H5 |

| ~7.20 | d | 1H | Pyridinyl-H3 |

| ~3.70 | s | 2H | -CH₂- |

| >10 | br s | 1H | -COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | -COOH |

| ~156.0 | Pyridinyl-C2 |

| ~149.0 | Pyridinyl-C6 |

| ~140.0 | Phenyl-C1' |

| ~138.0 | Phenyl-C4' |

| ~137.0 | Pyridinyl-C4 |

| ~129.5 | Phenyl-C3', C5' |

| ~127.0 | Phenyl-C2', C6' |

| ~122.0 | Pyridinyl-C5 |

| ~120.5 | Pyridinyl-C3 |

| ~40.0 | -CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2900 | Weak | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470, ~1430 | Medium | C=C stretch (Aromatic/Pyridinyl) |

| ~1300 | Medium | O-H bend (Carboxylic acid) |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

| ~900-650 | Strong | C-H bend (Aromatic/Pyridinyl) |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 213 | 100 | [M]⁺ (Molecular Ion) |

| 168 | 80 | [M - COOH]⁺ |

| 154 | 40 | [M - CH₂COOH]⁺ |

| 78 | 30 | [C₅H₄N]⁺ (Pyridinyl fragment) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Perform baseline correction and report the peak positions in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) system.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 300.

-

Identify the molecular ion peak and the major fragment ions.

-

Synthetic Pathway and Experimental Workflow

The synthesis of this compound can be plausibly achieved via a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. A general workflow for the synthesis and subsequent spectroscopic characterization is outlined below.

Caption: A flowchart illustrating the synthetic route to this compound via Suzuki coupling, followed by a standard workflow for its spectroscopic characterization.

Caption: A logical workflow diagram detailing the steps involved in the spectroscopic characterization of a synthesized chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of (4-Pyridin-2-YL-phenyl)-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Pyridin-2-YL-phenyl)-acetic acid is a versatile organic compound with potential applications in pharmaceutical and agrochemical research.[1] Its core structure, featuring a pyridine ring linked to a phenylacetic acid moiety, suggests it may serve as a valuable intermediate in the synthesis of novel bioactive molecules.[1] A comprehensive understanding of its solubility and stability is paramount for its effective utilization in drug discovery and development, formulation design, and manufacturing processes. This technical guide provides an overview of the known physicochemical properties, detailed experimental protocols for determining solubility and stability, and a discussion of potential degradation pathways and biological interactions. While specific experimental data for this compound is limited in publicly available literature, this guide offers a framework for its systematic characterization.

Physicochemical Properties

A summary of the computed and known properties of this compound is presented in Table 1. It is important to note that while computational predictions offer valuable initial insights, they must be corroborated by experimental data for reliable application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-(pyridin-2-yl)phenyl)acetic acid | PubChem |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 213.23 g/mol | PubChem[2] |

| CAS Number | 51061-67-7 | PubChem[2] |

| Appearance | Brown solid | Chem-Impex |

| Predicted LogP | 2.1 | PubChem[2] |

| Predicted pKa (acidic) | To be determined experimentally | |

| Predicted pKa (basic) | To be determined experimentally | |

| Predicted Aqueous Solubility | To be determined experimentally |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a carboxylic acid and a pyridine ring in this compound suggests that its solubility will be pH-dependent.

Predicted Solubility Behavior

Based on its structure, the following general solubility characteristics can be anticipated:

-

Aqueous Solubility: Likely to be low in neutral water but will increase significantly at pH values above the pKa of the carboxylic acid (forming the more soluble carboxylate salt) and at pH values below the pKa of the pyridine nitrogen (forming the more soluble pyridinium salt).

-

Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in non-polar solvents is likely to be limited.

Experimental Determination of Solubility

To accurately characterize the solubility profile, the following experimental protocols are recommended.

This high-throughput method is suitable for early-stage drug discovery to obtain an initial estimate of solubility.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Analysis: Analyze the samples for precipitation using nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant via UV-spectroscopy or LC-MS after filtration or centrifugation.

This method provides the true equilibrium solubility and is essential for pre-formulation and formulation development.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to various aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and selected organic solvents in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 2: Template for Reporting Solubility Data

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Water | 25 | TBD | TBD | Thermodynamic |

| PBS (pH 7.4) | 25 | TBD | TBD | Thermodynamic |

| 0.1 N HCl (pH ~1) | 25 | TBD | TBD | Thermodynamic |

| 0.01 M Acetate Buffer (pH 4.5) | 25 | TBD | TBD | Thermodynamic |

| Methanol | 25 | TBD | TBD | Thermodynamic |

| Ethanol | 25 | TBD | TBD | Thermodynamic |

| DMSO | 25 | TBD | TBD | Thermodynamic |

| Acetonitrile | 25 | TBD | TBD | Thermodynamic |

TBD: To Be Determined

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are employed to identify likely degradation pathways and to develop a stability-indicating analytical method.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways should be investigated:

-

Hydrolysis: The carboxylic acid moiety is generally stable to hydrolysis. However, under extreme pH and temperature conditions, decarboxylation or other reactions could potentially occur.

-

Oxidation: The pyridine ring and the benzylic position of the acetic acid side chain are potentially susceptible to oxidation.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of the compound under various stress conditions.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent compound from any degradation products.

Method Development Protocol:

-

Column Selection: Screen various reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal selectivity.

-

Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile/methanol and various aqueous buffers) and pH values to achieve good peak shape and resolution.

-

Gradient Elution: Develop a gradient elution program to ensure the separation of all potential impurities and degradants with varying polarities.

-

Detector Wavelength: Select a suitable UV detection wavelength based on the UV spectrum of this compound.

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples and demonstrating that the peaks of the degradants are well-resolved from the parent peak.

Table 3: Template for Reporting Forced Degradation Study Results

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| 0.1 N HCl | 24h | 60 | TBD | TBD | TBD |

| 0.1 N NaOH | 24h | 60 | TBD | TBD | TBD |

| 3% H₂O₂ | 24h | RT | TBD | TBD | TBD |

| Thermal (Solid) | 48h | 105 | TBD | TBD | TBD |

| Photolytic (Solid) | ICH Q1B | RT | TBD | TBD | TBD |

| Photolytic (Solution) | ICH Q1B | RT | TBD | TBD | TBD |

TBD: To Be Determined, RT: Room Temperature

Caption: Workflow for Forced Degradation and Stability Analysis.

Potential Signaling Pathways and Biological Activity

While no specific signaling pathways have been elucidated for this compound, the broader class of phenylacetic acid derivatives has known biological activities. Phenylacetic acid itself is a known auxin in plants and a catabolite of phenylalanine in humans.[3] Derivatives of phenylacetic acid are found in a variety of FDA-approved nonsteroidal anti-inflammatory drugs (NSAIDs).

Recent research has also highlighted the role of the phenylacetic acid catabolic pathway in the stress response of bacteria such as Acinetobacter baumannii. In these bacteria, the pathway is involved in regulating responses to antibiotics and oxidative stress. This suggests that compounds like this compound could potentially modulate bacterial signaling pathways.

Given its structural similarity to other bioactive molecules, potential areas of investigation for the biological activity of this compound include:

-

Anti-inflammatory activity: Targeting enzymes such as cyclooxygenases (COX-1 and COX-2).

-

Antimicrobial activity: Potentially through interference with bacterial metabolic or signaling pathways.

-

Enzyme inhibition: The carboxylic acid and pyridine moieties could interact with the active sites of various enzymes.

Caption: Hypothetical Signaling Pathways and Biological Targets.

Conclusion

This compound presents an interesting scaffold for further investigation in medicinal and agricultural chemistry. This technical guide outlines the necessary steps to thoroughly characterize its solubility and stability, which are fundamental to its development and application. The provided experimental protocols offer a robust framework for generating the critical data required by researchers, scientists, and drug development professionals. Future studies should focus on obtaining precise experimental data for its physicochemical properties and exploring its potential biological activities to unlock its full therapeutic or agrochemical potential.

References

The Diverse Biological Activities of Pyridine-Containing Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, renowned for its presence in numerous natural products and FDA-approved drugs. Its unique electronic properties, ability to form hydrogen bonds, and water solubility make it a privileged structure in the design of novel therapeutic agents. When derivatized with an acetic acid moiety and other functional groups, pyridine-based compounds exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of these derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Anticancer Activity

Pyridine-containing derivatives have emerged as potent anticancer agents, primarily through the inhibition of key signaling kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data: Anticancer and Kinase Inhibition Activity

The antiproliferative and enzyme inhibition activities of various pyridine derivatives are summarized below. Pyridine-ureas, in particular, have demonstrated significant potency against breast cancer cell lines and direct inhibition of VEGFR-2.[1][2]

| Compound ID | Target/Cell Line | Assay Type | Result (IC₅₀ in µM) | Reference |

| 8e | MCF-7 (48h) | MTT Assay | 0.22 | [1] |

| 8e | MCF-7 (72h) | MTT Assay | 0.11 | [1] |

| 8n | MCF-7 (48h) | MTT Assay | 1.88 | [1] |

| 8n | MCF-7 (72h) | MTT Assay | 0.80 | [1] |

| Doxorubicin | MCF-7 | MTT Assay | 1.93 | [1] |

| Sorafenib | MCF-7 | MTT Assay | 4.50 | [1] |

| 8b | VEGFR-2 | Kinase Assay | 5.0 ± 1.91 | [2] |

| 8e | VEGFR-2 | Kinase Assay | 3.93 ± 0.73 | [2] |

Key Signaling Pathway: VEGFR-2 Inhibition

Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a cornerstone of modern cancer therapy. By preventing receptor autophosphorylation, these compounds block downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation and migration, thereby inhibiting angiogenesis.

References

The Advent of the Arylpyridines: A Technical Guide to a Century of Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

The 2-arylpyridine motif is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic and steric properties make it a privileged scaffold in drug design and a valuable ligand in catalysis. This technical guide provides an in-depth exploration of the discovery and historical evolution of 2-arylpyridine synthesis, from early, often harsh, classical methods to the sophisticated and highly efficient catalytic strategies employed today.

From Classical Foundations to Catalytic Revolutions: A Historical Overview

The journey to synthesize 2-arylpyridines has been a century-long endeavor, marked by significant breakthroughs that have paralleled the broader evolution of organic chemistry. The earliest methods relied on the inherent reactivity of the electron-deficient pyridine ring with highly reactive organometallic reagents.

A pivotal moment in the history of 2-arylpyridine synthesis was the work of Evans and Allen in 1938, who detailed the synthesis of 2-phenylpyridine through the reaction of phenyllithium with pyridine.[1] This method, a testament to the power of early organometallic chemistry, laid the groundwork for subsequent explorations into nucleophilic substitution on the pyridine ring.

The development of Grignard reagents also provided a pathway to functionalized pyridines, although their application to the direct arylation of the pyridine core was often challenging. Early protocols for the reaction of Grignard reagents with halopyridines were explored, but often with modest yields and harsh conditions.

The latter half of the 20th century witnessed a paradigm shift with the advent of transition metal-catalyzed cross-coupling reactions. The Nobel Prize-winning discoveries of the Suzuki-Miyaura, Stille, and Negishi couplings in the late 1970s revolutionized the construction of carbon-carbon bonds, and their application to the synthesis of 2-arylpyridines was a natural and impactful extension. These methods offered unprecedented efficiency, functional group tolerance, and regioselectivity, opening the door to the synthesis of a vast and diverse library of 2-arylpyridine derivatives.

Most recently, the field has moved towards even more atom-economical and environmentally benign strategies, with direct C-H activation emerging as a powerful tool for the arylation of pyridines. This approach avoids the pre-functionalization of the pyridine ring, offering a more streamlined and sustainable route to these valuable compounds.

Comparative Analysis of Synthetic Methodologies

The evolution of 2-arylpyridine synthesis is best understood through a direct comparison of the various methodologies developed over the years. The following table summarizes the key quantitative data for each major approach, highlighting the significant advancements in yield and reaction conditions.

| Method | Year of Seminal Report | Typical Substrates | Reagents | Catalyst | Typical Conditions | Typical Yield (%) |

| Organolithium Addition | 1938 | Pyridine, Aryllithium | Phenyllithium | None | Toluene, 110°C, 8h | 40-50 |

| Grignard Reagent Coupling | Pre-1980s | 2-Halopyridines, Aryl Grignard | Phenylmagnesium bromide | None | Ether, reflux | Variable, often <50 |

| Negishi Coupling | 1977 | 2-Halopyridines, Organozinc | Arylzinc chloride | Pd(PPh₃)₄ or Ni(PPh₃)₄ | THF, reflux | 70-95 |

| Stille Coupling | 1978 | 2-Halopyridines, Organostannane | Aryltributylstannane | Pd(PPh₃)₄ | Toluene or DMF, 80-110°C | 76-99 |

| Suzuki-Miyaura Coupling | 1979 | 2-Halopyridines, Boronic acids | Phenylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Toluene/Ethanol/Water, 100°C | 75-95 |

| Direct C-H Arylation | 2000s | Pyridine N-oxides, Arenes | Benzene | Pd(OAc)₂ | 130°C | Moderate to High |

Detailed Experimental Protocols

To provide a practical understanding of these key synthetic transformations, this section details the experimental protocols for the seminal methods of 2-arylpyridine synthesis.

Classical Method: Synthesis of 2-Phenylpyridine via Phenyllithium

This protocol is adapted from the 1938 publication by Evans and Allen in Organic Syntheses.[2]

Reaction Scheme:

Classical Synthesis of 2-Phenylpyridine.

Materials:

-

Lithium metal (3.5 g, 0.5 gram atom)

-

Bromobenzene (40 g, 0.25 mole)

-

Anhydrous diethyl ether (150 cc)

-

Anhydrous pyridine (40 g, 0.5 mole)

-

Anhydrous toluene (100 cc)

-

Pulverized potassium hydroxide (20 g)

-

Water

Procedure:

-

In a 1-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, place lithium metal and 100 cc of dry ether under a nitrogen atmosphere.

-

Add a mixture of bromobenzene in 50 cc of dry ether dropwise to initiate the formation of phenyllithium.

-

Once the reaction is established, add the remaining bromobenzene mixture over 30 minutes.

-

Slowly introduce a solution of dry pyridine in dry toluene from the dropping funnel with stirring.

-

Distill off the ether and stir the remaining suspension at 110°C for 8 hours.

-

Cool the reaction mixture to approximately 40°C and cautiously add 35 cc of water.

-

Separate the toluene layer, dry it over pulverized potassium hydroxide, and distill under reduced pressure to obtain 2-phenylpyridine.

Yield: 15.5–19 g (40–49% of the theoretical amount).[2]

Modern Catalytic Methods: A Comparative Overview

The advent of palladium-catalyzed cross-coupling reactions marked a new era in 2-arylpyridine synthesis, offering milder conditions, higher yields, and broader functional group tolerance.

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of 2-arylpyridines due to the stability and low toxicity of the boronic acid reagents.

Reaction Scheme:

General Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis.

General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid:

This protocol is a general representation of modern Suzuki-Miyaura coupling conditions.

Materials:

-

2-Chloropyridine (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Degassed water (1 mL)

Procedure:

-

In an oven-dried Schlenk flask, combine 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture in a preheated oil bath at 100°C and stir vigorously for 18 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Typical Yield: 75-85%.[3]

The Stille coupling utilizes organostannane reagents and is known for its tolerance to a wide range of functional groups.

Reaction Scheme:

General Stille Coupling for 2-Arylpyridine Synthesis.

General Protocol for Stille Coupling of 2-Bromopyridine with Phenyltributylstannane:

This protocol is a general representation of modern Stille coupling conditions.

Materials:

-

2-Bromopyridine (1.0 mmol)

-

Phenyltributylstannane (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Anhydrous toluene or DMF (5 mL)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine and phenyltributylstannane in anhydrous toluene or DMF.

-

Degas the solution by bubbling with argon for 20 minutes.

-

Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture to 110°C and stir vigorously for 12-24 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Typical Yield: High yields are generally achieved.

The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes, often leading to faster reaction times.

Reaction Scheme:

General Negishi Coupling for 2-Arylpyridine Synthesis.

General Protocol for Negishi Coupling of 2-Bromopyridine with Phenylzinc Chloride:

This protocol is a general representation of modern Negishi coupling conditions.

Materials:

-

2-Bromopyridine (1.0 mmol)

-

Phenylzinc chloride (1.2 mmol, typically prepared in situ)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Anhydrous THF (10 mL)

Procedure:

-

Prepare the phenylzinc chloride reagent in situ by transmetalation of phenyllithium or phenylmagnesium bromide with zinc chloride in anhydrous THF.

-

To a separate flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyridine and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF.

-

Add the freshly prepared phenylzinc chloride solution to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography.

Typical Yield: 70-95%.[4]

The Modern Frontier: Direct C-H Arylation

The most recent and arguably most elegant approach to 2-arylpyridine synthesis is through direct C-H activation. This strategy avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. The use of pyridine N-oxides has been particularly successful in directing the arylation to the C2 position.

Direct C-H Arylation of Pyridine N-Oxide.

While a detailed experimental protocol for direct C-H arylation is beyond the scope of this historical guide, the general principle involves the palladium-catalyzed reaction of a pyridine derivative (often a pyridine N-oxide) with an arene in the presence of an oxidant. This field is rapidly evolving, with ongoing research focused on expanding the substrate scope, improving catalyst efficiency, and developing milder reaction conditions.

Conclusion

The synthesis of 2-arylpyridines has undergone a remarkable transformation over the past century. From the early explorations of organometallic chemistry to the revolutionary development of transition metal catalysis and the current focus on sustainable C-H activation, the journey reflects the ingenuity and progress of the field of organic synthesis. For researchers and professionals in drug development and materials science, a deep understanding of this historical evolution provides a valuable context for the continued innovation and application of these vital synthetic methodologies.

References

(4-Pyridin-2-YL-phenyl)-acetic Acid: A Versatile Scaffold for the Development of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Pyridin-2-YL-phenyl)-acetic acid is a heterocyclic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, comprising a phenylacetic acid moiety linked to a pyridine ring, provide a versatile scaffold for the design and synthesis of a diverse range of biologically active molecules. This guide offers a comprehensive overview of the synthesis, key applications, and biological activities of compounds derived from this core structure, with a particular focus on their role as anti-inflammatory agents.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem |

| Molecular Weight | 213.23 g/mol | PubChem |

| IUPAC Name | 2-(4-(pyridin-2-yl)phenyl)acetic acid | PubChem |

| CAS Number | 51061-67-7 | PubChem |

Synthesis

The synthesis of this compound and its derivatives is most commonly achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the efficient formation of the C-C bond between the phenyl and pyridine rings.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of this compound derivatives.

Materials:

-

4-Bromophenylacetic acid or its ester derivative

-

2-Pyridinylboronic acid or its pinacol ester derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, THF, DMF, and water mixtures)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromophenylacetic acid (1.0 eq), 2-pyridinylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is toluene/ethanol or dioxane/water.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an ester was used, it can be hydrolyzed at this stage by adding an aqueous solution of a base like NaOH or LiOH and stirring. Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Purification: The crude product is then purified by an appropriate method, such as recrystallization or column chromatography on silica gel, to yield the desired this compound derivative.

Applications in Medicinal Chemistry: Targeting Cyclooxygenase (COX) Enzymes

A significant area of research for compounds derived from the this compound scaffold is the development of selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3] The COX enzymes (COX-1 and COX-2) are key players in the biosynthesis of prostaglandins, which are lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever.[4] While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: In Vitro COX-1 and COX-2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative phenylacetic acid and pyridine-containing derivatives against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a more potent inhibitor. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), where a higher value indicates greater selectivity for COX-2.

| Compound | Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Reference) | Pyrazole | 15 | 0.04 | 375 | [5] |

| Compound 1 | 2,3-diaryl-1,3-thiazolidine-4-one | >100 | 0.06 | >1667 | [3] |

| Compound 2 | Pyridazine | 1.14 | 0.18 | 6.33 | [5] |

| Compound 3 | Pyrazole | 130.45 | 1.79 | 72.9 | [4] |

| Compound 4 | Pyrazole | 183.02 | 2.51 | 72.9 | [4] |

| Compound 5 | Dihydropyrazole | >100 | 0.05 | >2000 | [6] |

Note: The compounds listed are structurally related to the core topic but are not direct derivatives of this compound. This data is presented to illustrate the potential of related scaffolds as COX-2 inhibitors.

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

The following is a general protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Detection system (e.g., ELISA for PGE₂ quantification or a colorimetric/fluorometric probe)

-

96-well plates

-

Incubator

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing the heme cofactor.

-

Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Include wells for a positive control (a known COX inhibitor like celecoxib), a negative control (vehicle only), and a blank (no enzyme).

-

Pre-incubation: Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

Reaction Termination: After a specific incubation time (e.g., 10 minutes at 37°C), stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantification of Prostaglandin Production: Measure the amount of prostaglandin E₂ (PGE₂) produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit or another suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action: The Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of this compound derivatives that act as COX-2 inhibitors are achieved by blocking the production of prostaglandins. The following diagram illustrates the central role of COX-2 in the prostaglandin biosynthesis pathway and the point of intervention for COX-2 inhibitors.

Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

This compound represents a promising and versatile scaffold in medicinal chemistry. Its amenability to synthetic modification, particularly through robust methods like the Suzuki-Miyaura coupling, allows for the generation of diverse chemical libraries. The demonstrated potential of derivatives of this scaffold to selectively inhibit the COX-2 enzyme highlights its importance in the ongoing search for safer and more effective anti-inflammatory and analgesic agents. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel therapeutic candidates for a range of inflammatory conditions.

References

- 1. Anti-inflammatory structure-activity relationships of a new series of open-loop COX-2 inhibitors derivatived from Rofecoxib [journal.buct.edu.cn]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. dovepress.com [dovepress.com]

- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction